1-Chloro-2-(3-chloropropyl)-3-fluorobenzene
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Overview
Description
1-Chloro-2-(3-chloropropyl)-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a chloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-chloropropyl)-3-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method is the reaction of 1-chloro-3-fluorobenzene with 1,3-dichloropropane in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom on the benzene ring with the chloropropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(3-chloropropyl)-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-hydroxy-2-(3-chloropropyl)-3-fluorobenzene, while oxidation with potassium permanganate can produce 1-chloro-2-(3-chloropropyl)-3-fluorobenzoic acid.
Scientific Research Applications
1-Chloro-2-(3-chloropropyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic hydrocarbons and their biological effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-3-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(3-chloropropyl)-4-fluorobenzene
- 1-Chloro-2-(3-chloropropyl)-2-fluorobenzene
- 1-Chloro-2-(3-chloropropyl)-5-fluorobenzene
Uniqueness
1-Chloro-2-(3-chloropropyl)-3-fluorobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the chloropropyl group also adds to its distinct properties compared to other halogenated benzene derivatives.
Properties
Molecular Formula |
C9H9Cl2F |
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Molecular Weight |
207.07 g/mol |
IUPAC Name |
1-chloro-2-(3-chloropropyl)-3-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |
InChI Key |
KORRXQJBDXYASE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCCCl)F |
Origin of Product |
United States |
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